

In-Depth Technical Guide: Flt3-IN-3 Target Engagement in AML Cells

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Compound of Interest

Compound Name: Flt3-IN-3

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A comprehensive analysis of Fms-like tyrosine kinase 3 (FLT3) inhibition in Acute Myeloid Leukemia (AML), with a focused examination of the potent and selective inhibitor, Quizartinib (AC220), as a representative for **Flt3-IN-3**.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the core principles of FLT3 target engagement in AML cells, utilizing the well-characterized inhibitor Quizartinib as a surrogate for **Flt3-IN-3** due to the limited availability of public data on the latter. The information presented herein is based on peer-reviewed scientific literature.

Introduction to FLT3 in Acute Myeloid Leukemia

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor. This ligand-independent activation drives uncontrolled proliferation of leukemic blasts and is associated with a poor prognosis.^{[1][2]}

The development of small molecule inhibitors targeting the aberrant FLT3 kinase activity has been a significant advancement in the treatment of FLT3-mutated AML. These inhibitors aim to

selectively bind to and inhibit the constitutively active FLT3, thereby blocking downstream signaling pathways and inducing apoptosis in leukemic cells.

Quantitative Data on FLT3 Inhibition by Quizartinib (AC220)

Quizartinib is a potent and selective second-generation FLT3 inhibitor. The following tables summarize key quantitative data demonstrating its target engagement and cellular activity in AML models.

Table 1: Biochemical and Cellular Potency of Quizartinib against FLT3

Parameter	FLT3-WT	FLT3-ITD	FLT3-D835Y	Cell Line	Assay Type	Reference
IC ₅₀ (nM)	4.2	1.1	-	MV4-11	Cellular Autophosphorylation	[3]
IC ₅₀ (nM)	6.3	0.4	-	Ba/F3	Cell Growth	[4]
IC ₅₀ (nM)	-	0.50	-	MV4-11	FLT3 Phosphorylation	[5]
K _d (nM)	-	1.6	-	-	Kinase Binding	[5]

Table 2: Cellular Activity of Quizartinib in FLT3-ITD Positive AML Cell Lines

Cell Line	IC ₅₀ (nM) - Proliferation	Assay Type	Reference
MV4-11	0.40	Cell Viability	[5]
MOLM-13	0.89	Cell Viability	[5]
MOLM-14	0.73	Cell Viability	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess FLT3 target engagement and the cellular effects of inhibitors like Quizartinib.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a drug to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Protocol:

- Cell Culture and Treatment:
 - Culture FLT3-ITD positive AML cells (e.g., MV4-11) to a density of $1-2 \times 10^6$ cells/mL.
 - Treat cells with various concentrations of Quizartinib (e.g., 0.1, 1, 10 μ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- Thermal Challenge:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
- Cell Lysis and Protein Extraction:

- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
- Protein Analysis:
 - Collect the supernatant and determine the protein concentration.
 - Analyze the amount of soluble FLT3 protein at each temperature by Western blotting using an anti-FLT3 antibody.
- Data Analysis:
 - Quantify the band intensities from the Western blots.
 - Plot the percentage of soluble FLT3 as a function of temperature for each Quizartinib concentration. A shift in the melting curve to higher temperatures in the presence of Quizartinib indicates target engagement.

Western Blotting for FLT3 Downstream Signaling

This protocol is used to assess the effect of Quizartinib on the phosphorylation status of FLT3 and its key downstream signaling proteins.

Protocol:

- Cell Treatment and Lysis:
 - Seed FLT3-ITD positive AML cells (e.g., MV4-11, MOLM-13) and treat with a dose-range of Quizartinib (e.g., 0.1 nM to 100 nM) for 2-4 hours.
 - Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification and Electrophoresis:

- Determine the protein concentration of the lysates.
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Immunoblotting:
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane overnight at 4°C with primary antibodies against p-FLT3 (Tyr591), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT.
 - Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis:
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Quantify the band intensities to determine the relative phosphorylation levels.

Cell Viability Assay (MTT/MTS or CellTiter-Glo)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

- Cell Seeding and Treatment:
 - Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
 - Add serial dilutions of Quizartinib to the wells. Include a vehicle control (DMSO).
- Incubation:

- Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Reagent Addition and Measurement:
 - For MTT/MTS assay, add the reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
 - For CellTiter-Glo assay, add the reagent to each well, incubate for 10 minutes, and measure the luminescence.
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Plot the percentage of cell viability against the log of Quizartinib concentration and determine the IC₅₀ value using a non-linear regression model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

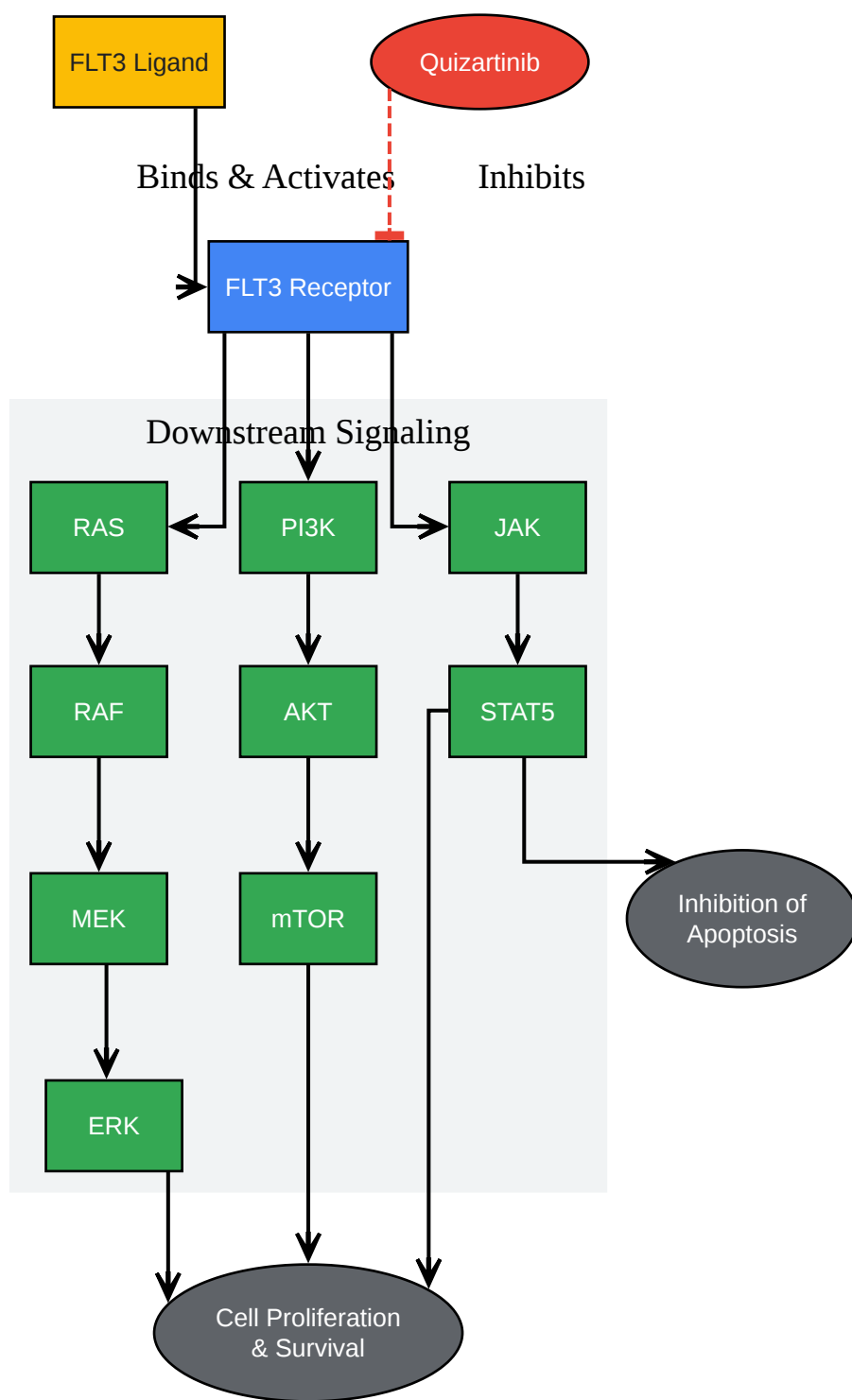
Protocol:

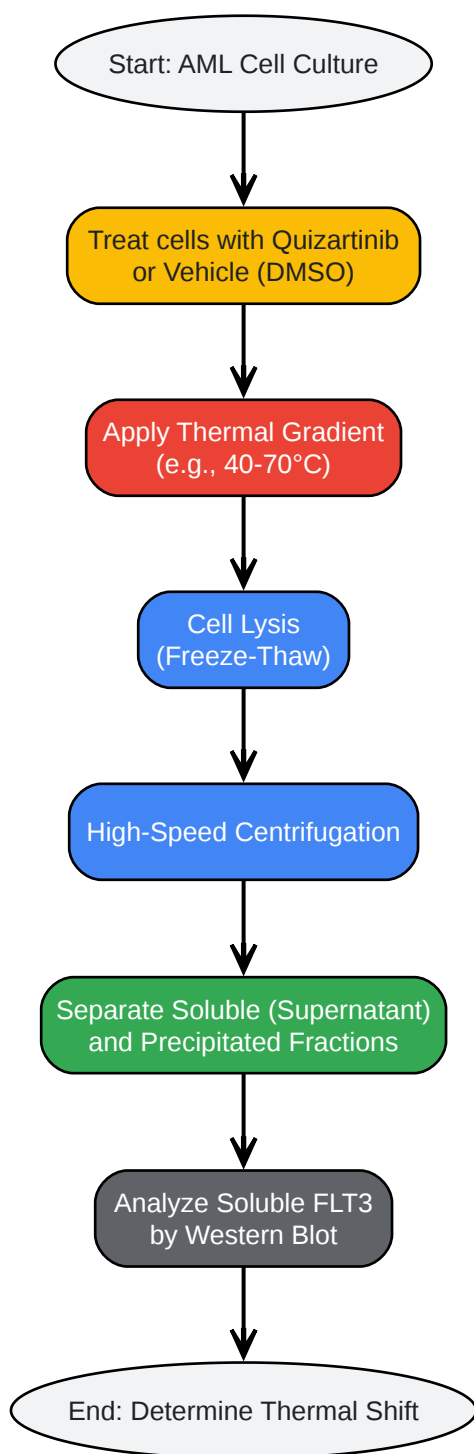
- Cell Treatment:
 - Treat AML cells with various concentrations of Quizartinib for 24-48 hours.
- Staining:
 - Harvest and wash the cells with PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
- Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry.
- Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis/necrosis.
- Data Analysis:
 - Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Quizartinib.

Visualizations of Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition by Quizartinib





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